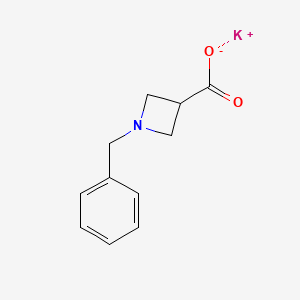
Potassium 1-benzylazetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 1-benzylazetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-benzylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with a suitable carboxylate precursor under basic conditions. The reaction is often carried out in the presence of potassium carbonate as a base and a polar aprotic solvent like dioxane . The reaction proceeds through the formation of an intermediate, which cyclizes to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 1-benzylazetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide.
Cyclization Reactions: The azetidine ring can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Potassium Carbonate: Used as a base in the synthesis and various substitution reactions.
Mesyl Chloride: Employed in mesylation-cyclization reactions to activate hydroxyl groups under basic conditions.
Major Products Formed:
3-Cyano, 3-Thiocyano, 3-Azido, and 3-Phenoxy Azetidine-3-Carboxylic Acid Esters: These are some of the major products formed from substitution reactions involving this compound.
Aplicaciones Científicas De Investigación
Potassium 1-benzylazetidine-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Potassium 1-benzylazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The azetidine ring’s strain makes it highly reactive, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Azetidines: These include other azetidine derivatives that share the four-membered ring structure but differ in their substituents.
Uniqueness: Potassium 1-benzylazetidine-3-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H12KNO2 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
potassium;1-benzylazetidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2.K/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H,13,14);/q;+1/p-1 |
Clave InChI |
AXNILTJHAZSLMP-UHFFFAOYSA-M |
SMILES canónico |
C1C(CN1CC2=CC=CC=C2)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)




![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)





![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)

![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
